7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one
Overview
Description
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, also known as 7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as acetylcholinesterase (ache) and the gag-pol polyprotein .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of dopamine , and exhibit significant ability to inhibit AChE .
Pharmacokinetics
It’s known that similar compounds have poor solubility in water and fat, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities and pharmaceutical effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one. It’s worth noting that the solubility of similar compounds can be affected by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Furthermore, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators. By influencing these molecular targets, this compound can exert anti-inflammatory, antioxidant, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and light exposure . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects in vitro and in vivo, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These metabolic processes result in the formation of various metabolites, which can influence the compound’s biological activity and pharmacokinetics. Additionally, this compound can modulate metabolic flux and alter metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species . Additionally, its presence in the nucleus can influence gene expression and modulate cellular responses to stress and damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable in biological studies.
Medicine: Research has shown potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
Chrysin: 5,7-Dihydroxyflavone, known for its anti-inflammatory and anticancer properties.
Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, found in citrus fruits with antioxidant and anti-inflammatory effects.
Apigenin: 4’,5,7-Trihydroxyflavone, known for its anticancer and neuroprotective activities.
Uniqueness
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone ring differentiates it from other flavonoids and enhances its potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMWXSMSUNXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187243 | |
Record name | Chrysin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33554-47-1 | |
Record name | Chrysin-5-methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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